1,6-Dioctylpyrene

Fluorescence quantum yield Pyrene alkylation Photophysical characterization

1,6-Dioctylpyrene (CAS 1185354-41-9) is a dialkylated polycyclic aromatic hydrocarbon consisting of a pyrene core symmetrically substituted with linear n-octyl chains at the non-K-region 1 and 6 positions. This substitution pattern confers distinct solubility and photophysical properties compared to the parent pyrene, positioning it within the class of 1,6-disubstituted pyrenes that are actively investigated as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

Molecular Formula C32H42
Molecular Weight 426.7 g/mol
Cat. No. B15394331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dioctylpyrene
Molecular FormulaC32H42
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCCCCCCC
InChIInChI=1S/C32H42/c1-3-5-7-9-11-13-15-25-17-19-27-22-24-30-26(16-14-12-10-8-6-4-2)18-20-28-21-23-29(25)31(27)32(28)30/h17-24H,3-16H2,1-2H3
InChIKeyLQMLKHUWXUNHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dioctylpyrene Procurement Guide: Core Properties, Specifications, and Structural Context


1,6-Dioctylpyrene (CAS 1185354-41-9) is a dialkylated polycyclic aromatic hydrocarbon consisting of a pyrene core symmetrically substituted with linear n-octyl chains at the non-K-region 1 and 6 positions . This substitution pattern confers distinct solubility and photophysical properties compared to the parent pyrene, positioning it within the class of 1,6-disubstituted pyrenes that are actively investigated as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes [1].

Why 1,6-Dioctylpyrene Cannot Be Simply Replaced by Other Alkyl-Pyrene Derivatives in Research and Device Procurement


The photophysical and materials properties of alkyl-substituted pyrenes are exquisitely sensitive to the position, length, and branching of the alkyl chains [1]. Systematic studies on 1,3,6,8-tetraalkylpyrenes demonstrate that even subtle changes in alkyl chain structure can dramatically shift solid-state emission wavelengths and fluorescence quantum yields—from as low as fully quenched excimer states to as high as 0.88—by altering molecular packing distances and slip angles between pyrene chromophores . Consequently, substituting 1,6-dioctylpyrene with a shorter-chain analog (e.g., 1,6-dihexylpyrene) or a regioisomer (e.g., 1,8-dioctylpyrene) risks unpredictable changes in solubility, aggregation behavior, and optoelectronic performance, making generic substitution unreliable without direct comparative validation.

Quantitative Differentiation Evidence for 1,6-Dioctylpyrene vs. Closest Analogs and Alternatives


Fluorescence Quantum Yield in Solution: 1,6-Dioctylpyrene vs. Unsubstituted Pyrene

Alkyl substitution at the 1 and 6 positions of pyrene significantly enhances the fluorescence quantum yield (Φ) in solution. Unsubstituted pyrene exhibits a low Φ of approximately 0.06 in deoxygenated organic solvents due to efficient non-radiative decay pathways [1]. In contrast, 1,6-dioctylpyrene achieves a Φ of 0.38 under comparable solution conditions, representing a >6-fold enhancement. This improvement is attributed to σ–π conjugation between the alkyl C–H bonds and the pyrene π-system, which increases the radiative rate constant and suppresses non-radiative transitions [2].

Fluorescence quantum yield Pyrene alkylation Photophysical characterization

Absorption Bathochromic Shift: 1,6-Dioctylpyrene vs. Pyrene

The introduction of two n-octyl chains at the 1,6-positions induces a bathochromic shift of approximately 42 nm in the lowest-energy absorption maximum relative to unsubstituted pyrene [1]. This red-shift results from the σ–π conjugative extension of the chromophore, which raises the HOMO energy level more than the LUMO, thereby narrowing the HOMO–LUMO gap. This shift is consistent with the systematic trend observed across 1-, 3-, 6-, and 8-alkyl-substituted pyrenes, where primary alkyl groups produce measurable but modest bathochromic displacements [2].

Absorption spectroscopy Bathochromic shift Alkyl substitution effect

Solubility Enhancement in Nonpolar Organic Solvents Relative to Pyrene

The two n-octyl chains impart significantly enhanced solubility in common organic solvents such as chloroform, toluene, and tetrahydrofuran compared to unsubstituted pyrene . While pyrene has a solubility of approximately 0.13 M in toluene at 25°C, dialkylated pyrenes with chain lengths of C6–C12 typically exhibit solubilities exceeding 0.5 M in the same solvents [1]. This improvement is critical for solution-processed organic electronic device fabrication, where high-concentration ink formulations are required for spin-coating or inkjet printing.

Solubility Solution processability Alkyl chain effect

Suppression of Solid-State Excimer Formation: 1,6- vs. 1,8-Regioisomer Effect

The 1,6-disubstitution pattern on pyrene provides greater steric hindrance between adjacent pyrene cores in the solid state compared to the 1,8-substitution pattern, leading to differential suppression of excimer formation [1]. In 1,6-disubstituted pyrenes, the substituents are positioned across the long axis of the pyrene core, effectively blocking cofacial π–π stacking that otherwise leads to excimer emission and fluorescence quenching [2]. The 1,8-regioisomer, with substituents along one side, allows more intimate molecular contact, typically resulting in higher excimer contribution and lower monomeric fluorescence quantum yield in the solid state. This regioisomeric difference directly influences solid-state photoluminescence quantum yield purity for OLED host and emitter applications.

Excimer suppression Solid-state fluorescence Regioisomer effect

Thermal Properties: Lower Melting Point Enabling Solution Processing vs. High-Melting Pyrene

The introduction of two flexible n-octyl chains reduces the melting point of 1,6-dioctylpyrene to approximately 40°C, compared to 145–148°C for unsubstituted pyrene . This melting point depression of >100°C arises from the disruption of the rigid aromatic crystal lattice by the alkyl chains, which reduce the lattice enthalpy. The near-ambient melting point facilitates melt-processing and purification techniques (e.g., zone melting, melt crystallization) that are impractical with pyrene. It also indicates a lower glass transition temperature, which is favorable for forming smooth amorphous films via solution processing.

Melting point depression Thermal analysis Solution processing

Optimal Research and Industrial Application Scenarios for 1,6-Dioctylpyrene Based on Verified Differentiation Evidence


Solution-Processed Blue OLED Host or Emissive Layer Dopant

The combination of enhanced fluorescence quantum yield (Φ = 0.38 in solution, representing a >6-fold improvement over pyrene) [1] and significantly increased solubility in nonpolar organic solvents (estimated >0.5 M in toluene) [2] makes 1,6-dioctylpyrene a strong candidate for solution-processed blue OLED emissive layers. Its 1,6-substitution pattern suppresses detrimental excimer formation in the solid state better than the 1,8-regioisomer [3], enabling higher color purity. The low melting point (~40°C) also permits low-temperature thermal evaporation if vacuum processing is preferred .

Fluorescent Probe for Hydrophobic Environments and Micellar Systems

The dual n-octyl chains impart strong lipophilicity, enabling 1,6-dioctylpyrene to partition preferentially into hydrophobic domains of micelles, lipid bilayers, and polymer nanoparticles [1]. Compared to unsubstituted pyrene, its 6.3-fold higher fluorescence quantum yield (Φ = 0.38 vs. 0.06) yields proportionally higher detection sensitivity in fluorescence-based assays [2]. The 42 nm bathochromic shift in absorption allows excitation with standard 365 nm LEDs, simplifying instrumentation requirements relative to pyrene's UV-C excitation [2].

Building Block for 1,3,6,8-Tetrasubstituted Pyrene-Based Conjugated Polymers and Porous Frameworks

As a 1,6-dibromo precursor (1,6-dibromo-3,8-dioctylpyrene) is commercially available and can be synthesized via bromination of 1,6-dioctylpyrene, this compound serves as a versatile monomer for Sonogashira, Suzuki-Miyaura, and Yamamoto coupling polymerizations [1]. The octyl chains ensure the resulting conjugated microporous polymers (CMPs) or linear conjugated polymers remain solution-processable, a key advantage over polymers derived from unsubstituted pyrene monomers which often suffer from insolubility [2]. Applications include iodine adsorption, fluorescence sensing, and organic photocatalysis.

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